molecular formula C10H12N5O5PS B1240470 Sp-Camps CAS No. 23645-17-2

Sp-Camps

Cat. No.: B1240470
CAS No.: 23645-17-2
M. Wt: 345.27 g/mol
InChI Key: SMPNJFHAPJOHPP-JOILOJCLSA-N
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Description

Sp-Camps, also known as Sp-adenosine-3’,5’-cyclic monophosphorothioate, is a cyclic nucleotide analog. It is a potent and specific activator of cyclic adenosine monophosphate-dependent protein kinases (PKA). This compound is known for its enhanced cell permeability and resistance to degradation by cyclic nucleotide phosphodiesterases, making it a valuable tool in studying cyclic adenosine monophosphate-dependent signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sp-Camps is synthesized through a series of chemical reactions starting from adenosine. The key step involves the introduction of a sulfur atom into the cyclic phosphate group, replacing one of the non-bridging oxygen atoms. This is achieved through the use of phosphorothioate chemistry. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment, high-purity reagents, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Sp-Camps undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Memory and Learning Studies

Sp-cAMPS has been extensively studied for its role in memory and learning. Research indicates that activation of the PKA signaling pathway is crucial for long-term memory consolidation. In a study involving the prefrontal cortex, low doses of this compound were found to impair working memory performance in a dose-dependent manner. Specifically, doses ranging from 0.21 to 21 nmol significantly affected performance on spatial working memory tasks, highlighting the compound's influence on cognitive functions .

Neuronal Morphology

Another significant application of this compound is in the study of neuronal morphology. When applied to cultured neurons, this compound increased the number of axonal branches without affecting the length of the primary axon. This suggests that while this compound enhances branching, it does not promote elongation in the same way as other methods of increasing intracellular cAMP levels .

Table: Effects of this compound on Neuronal Morphology

Parameter Effect of this compound
Axonal BranchingIncreased
Length of Primary AxonNo significant change
Dendritic ComplexityNo significant change

Bone Resorption Studies

This compound has been utilized to understand its effects on bone resorption processes. In experiments examining the role of cAMP in stimulating bone resorption by parathyroid hormone (PTH), this compound significantly enhanced bone resorption activity when compared to controls. This effect was mediated through PKA activation, demonstrating its potential use in osteoporosis research and treatment strategies .

Table: Impact of this compound on Bone Resorption

Condition Effect
With this compoundIncreased bone resorption
With Rp-cAMPS (antagonist)Inhibition of resorption

Signal Transduction Pathways

This compound serves as a critical tool for investigating cAMP-dependent signaling pathways. Its ability to bypass β-adrenoceptor activation allows researchers to study downstream effects without interference from other signaling mechanisms. This feature is particularly useful in dissecting complex cellular responses and understanding how cAMP influences various biological processes .

Enzyme Activity Regulation

As a competitive inhibitor of phosphodiesterases (PDEs), this compound can regulate enzyme activity within cells. Its binding affinity and inhibitory properties make it an essential reagent for studying PDE-related pathways and their implications in various diseases .

Case Study 1: Cognitive Impairment Research

In a study examining cognitive impairment linked to PKA activity, researchers infused rats with this compound into the prefrontal cortex before conducting memory tasks. The results indicated that activation of PKA through this compound led to significant impairments in working memory performance, suggesting that modulating this pathway could have therapeutic implications for cognitive disorders .

Case Study 2: Osteoporosis Treatment Research

A series of experiments were conducted to evaluate the effects of this compound on bone density in osteoporotic models. The findings demonstrated that treatment with this compound resulted in enhanced bone resorption, which could be beneficial or detrimental depending on the context. This duality highlights the importance of carefully regulating cAMP pathways in therapeutic settings for bone health .

Mechanism of Action

Sp-Camps exerts its effects by binding to the regulatory subunits of cyclic adenosine monophosphate-dependent protein kinases, leading to the activation of the catalytic subunits. This activation results in the phosphorylation of various target proteins, thereby modulating their activity. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sp-Camps is unique due to its high resistance to degradation by cyclic nucleotide phosphodiesterases and its potent activation of cyclic adenosine monophosphate-dependent protein kinases. This makes it a valuable tool for studying cyclic adenosine monophosphate signaling with minimal interference from endogenous phosphodiesterases .

Biological Activity

Sp-cAMPS (Sp-adenosine 3',5'-cyclic monophosphate sodium salt) is a potent and selective activator of protein kinase A (PKA) and exchange protein directly activated by cAMP (Epac). This compound is widely used in research to investigate the roles of cAMP signaling pathways in various biological processes, including memory consolidation, cellular signaling, and neuronal function.

This compound functions by mimicking the natural second messenger cAMP, leading to the activation of PKA and Epac pathways. This activation results in a cascade of intracellular events that influence various physiological responses. Notably, this compound is resistant to phosphodiesterase degradation, allowing for prolonged signaling effects compared to natural cAMP.

Memory Consolidation

A significant area of research has focused on the role of this compound in memory consolidation. In a study involving mice, it was found that intrahippocampal infusion of this compound enhanced long-term memory performance:

  • Dosage Response : Mice receiving 4.5 μg of this compound exhibited significantly increased freezing behavior during memory recall tasks compared to vehicle controls and higher doses (9 μg), indicating an inverted U-shaped dose-response curve. This suggests an optimal dosage for enhancing memory consolidation .
  • Mechanistic Insights : The study also indicated that the memory-enhancing effects were not solely due to PKA activation but also involved Epac pathways, highlighting the complexity of cAMP signaling in cognitive functions .

Neurotransmitter Release

This compound has been shown to influence neurotransmitter release in neuronal cultures. Specifically, it enhances the release of glutamate through PKA-dependent mechanisms, which is crucial for synaptic plasticity and learning processes.

Case Studies and Experimental Data

Study Findings Reference
Memory Enhancement in Mice4.5 μg dose significantly improved long-term memory recall compared to control and high doses.
Neurotransmitter ReleaseEnhanced glutamate release observed in neuronal cultures treated with this compound.
Epac Activation in NeuronsDemonstrated that this compound can activate Epac, influencing memory consolidation independently of PKA.

Applications in Research

This compound is utilized in various experimental settings to explore:

  • Cognitive Function : Investigating the molecular underpinnings of learning and memory.
  • Neuropharmacology : Understanding how modulation of cAMP pathways can affect drug responses and addiction behaviors.
  • Cell Signaling : Elucidating the roles of PKA and Epac in cellular responses to external stimuli.

Properties

IUPAC Name

(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N5O5PS/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13)/t4-,6-,7-,10-,21?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPNJFHAPJOHPP-JOILOJCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N5O5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178316
Record name Adenosine-3',5'-cyclic phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23645-17-2
Record name Adenosine-3',5'-cyclic phosphorothioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023645172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenosine-3',5'-cyclic phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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